1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-
Description
The compound 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]- is a heterocyclic derivative featuring a pyrrolo[2,3-b]pyridine core substituted at three positions:
Properties
Molecular Formula |
C17H9BrF3N3O2S2 |
|---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
2-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C17H9BrF3N3O2S2/c18-10-6-12-13(16-23-14(9-27-16)17(19,20)21)8-24(15(12)22-7-10)28(25,26)11-4-2-1-3-5-11/h1-9H |
InChI Key |
FXGRFLHBOMSXAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C4=NC(=CS4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Routes
Sulfonylation of the Pyrrolo[2,3-b]pyridine Core
The N1 position is protected via sulfonylation to enhance stability and direct subsequent reactions.
- Reactants : 1H-Pyrrolo[2,3-b]pyridine (7-azaindole), benzenesulfonyl chloride.
- Conditions : Dichloromethane, NaOH, tetrabutylammonium bromide (phase-transfer catalyst), 0°C to room temperature.
- Yield : 99% after silica gel chromatography (cyclohexane/EtOAc 7:3).
Mechanism : Nucleophilic attack by the pyrrole nitrogen on the electrophilic sulfur of benzenesulfonyl chloride, facilitated by base.
Bromination at C5
Electrophilic bromination introduces the bromo group at C5, critical for further cross-coupling.
- Direct Bromination : Use of N-bromosuccinimide (NBS) in DMF or THF under reflux.
- Directed Bromination : Lewis acids (e.g., FeBr₃) enhance regioselectivity.
- Yield : 70–85% (reported for analogous pyrrolopyridines).
Challenges : Competing bromination at C3 is mitigated by steric and electronic effects of the phenylsulfonyl group.
Introduction of the 4-(Trifluoromethyl)thiazol-2-yl Group
The C3 position is functionalized via palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling ()
- Reactants : 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, 4-(trifluoromethyl)-2-thiazolylboronic acid.
- Catalyst : Pd(dppf)Cl₂ (1.5 mol%).
- Base : K₂CO₃ (3 equiv).
- Solvent : Dioxane/water (4:1), 80°C, 12–24 hours.
- Yield : 60–75%.
Stille Coupling Alternative ()
- Reactants : 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, (4-(trifluoromethyl)thiazol-2-yl)stannane.
- Catalyst : Pd(PPh₃)₄ (2 mol%).
- Solvent : DMF, 100°C, 6 hours.
- Yield : 65–70%.
Key Consideration : Thiazole boronic acids require stabilization with potassium trifluoroborate salts to prevent protodeboronation.
Optimization and Comparative Analysis
Sulfonylation Conditions
| Condition | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Standard | Benzenesulfonyl chloride, NaOH | CH₂Cl₂ | 0°C → RT | 99 | |
| Alternative | Tosyl chloride, K₂CO₃ | THF | Reflux | 85 |
Bromination Efficiency
| Brominating Agent | Catalyst | Solvent | Time (h) | Yield (%) | Selectivity (C5:C3) |
|---|---|---|---|---|---|
| NBS | None | DMF | 6 | 78 | 9:1 |
| Br₂ | FeBr₃ | CHCl₃ | 4 | 82 | 12:1 |
Cross-Coupling Performance
| Method | Catalyst | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Suzuki | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 72 | 98 |
| Stille | Pd(PPh₃)₄ | Et₃N | DMF | 68 | 95 |
Critical Challenges and Solutions
Regioselectivity in Bromination
Thiazole Boronic Acid Instability
Alternative Synthetic Pathways
One-Pot Sequential Functionalization
A recent approach combines sulfonylation, bromination, and cross-coupling in a single reactor:
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The bromine, phenylsulfonyl, and trifluoromethyl-thiazolyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in a wide variety of derivatives with different substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit biological activity that could be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer effects.
Industry: Its reactivity and functional groups make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]- would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse modes of action, including inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity :
- The trifluoromethyl group in the target compound’s thiazole ring may enhance binding affinity compared to methyl or methoxy groups (e.g., 6d in ), as CF₃ improves lipophilicity and resistance to metabolic oxidation .
- The phenylsulfonyl group at position 1 likely increases stability compared to methyl (1e ) or unprotected NH analogs, reducing susceptibility to enzymatic degradation .
Synthetic Accessibility :
- Bromine at position 5 (as in the target compound and 1e ) enables further derivatization via cross-coupling, but yields for such reactions vary. For example, Suzuki couplings in achieved 74–94% yields for aryl substitutions .
- Thiazole installation (e.g., in 1e ) requires precise stoichiometry and catalyst systems (e.g., Pd(OAc)₂), with yields exceeding 90% in optimized conditions .
Physicochemical Properties :
- The target compound’s CF₃-thiazole and SO₂Ph groups likely reduce aqueous solubility compared to methoxy-substituted analogs (e.g., 6d ), necessitating formulation adjustments for in vivo applications .
Research Findings and Pharmacological Implications
- Kinase Inhibition : Analog 8a () demonstrated FGFR1 inhibition via hydrogen bonding with hinge-region residues (e.g., Asp641), suggesting the target compound’s CF₃-thiazole could similarly engage hydrophobic pockets near the ATP-binding site .
- Antiproliferative Activity: Thiazolyl-pyrrolo[2,3-b]pyridines like 1e showed nanomolar potency against cancer cells, implying that the target compound’s bromine and CF₃ groups may further enhance cytotoxicity .
- Metabolic Stability : Phenylsulfonyl substitution (as in the target compound) is associated with prolonged half-life compared to NH-containing derivatives, critical for therapeutic applications .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents against various cancers. The compound 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-1H-pyrrolo[2,3-b]pyridine is a notable member of this class, exhibiting promising inhibitory activities against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 381.2 g/mol. The presence of the bromine atom and the phenylsulfonyl group contributes to its biological activity by enhancing binding affinity to target proteins.
FGFR Inhibition
Recent studies have highlighted the compound's potent activity against FGFR1, FGFR2, and FGFR3. A significant finding is that a closely related derivative exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, suggesting strong inhibitory effects on these receptors . This inhibition is crucial as aberrant FGFR signaling is linked to various cancers, including breast cancer.
Anticancer Effects
In vitro studies demonstrated that the compound significantly inhibited the proliferation of breast cancer cell lines (4T1 cells), inducing apoptosis and reducing cell migration and invasion . This suggests that the compound could serve as a potential lead in developing targeted cancer therapies.
The mechanism through which this compound exerts its biological effects involves the disruption of FGFR-mediated signaling pathways. By inhibiting these pathways, the compound may prevent tumor growth and metastasis.
Study 1: In Vitro Evaluation
In a study evaluating various pyrrolo[2,3-b]pyridine derivatives, researchers found that compounds similar to 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]- exhibited significant cytotoxicity against multiple cancer cell lines. The study employed assays to measure cell viability and apoptosis rates, confirming the compound's efficacy .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications to the pyrrolo[2,3-b]pyridine core could enhance biological activity. For instance, substituents such as trifluoromethyl groups were found to increase potency against FGFRs. This highlights the importance of chemical modifications in optimizing therapeutic efficacy .
Data Summary
| Compound Name | CAS Number | Molecular Formula | IC50 (FGFR1) | IC50 (FGFR2) | IC50 (FGFR3) |
|---|---|---|---|---|---|
| 5-Bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-1H-pyrrolo[2,3-b]pyridine | 1001070-33-2 | C14H9BrN2O4S | 7 nM | 9 nM | 25 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
